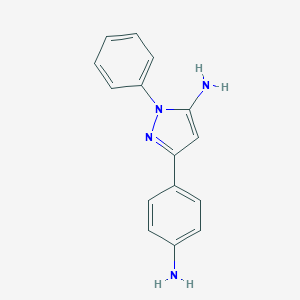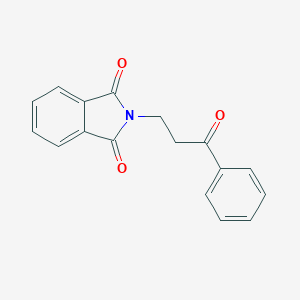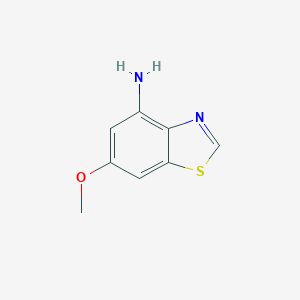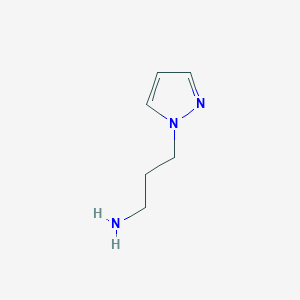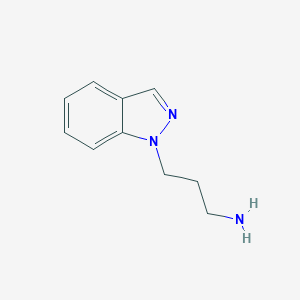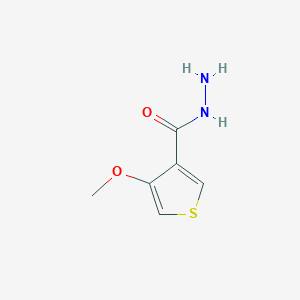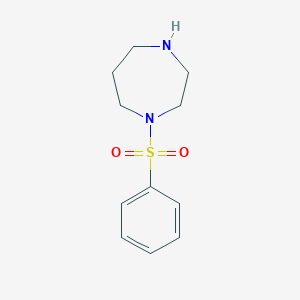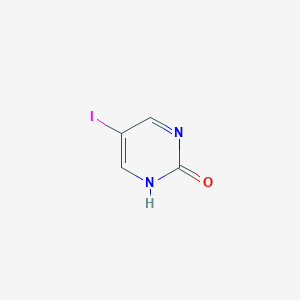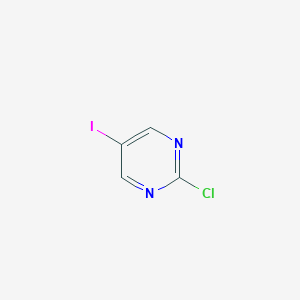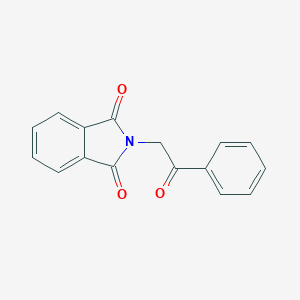
2-(2-oxo-2-phényléthyl)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione (OPID) is a heterocyclic compound with a wide range of applications in organic synthesis and pharmaceutical research. It is a versatile reagent in organic synthesis due to its unique structure and reactivity. OPID is a key intermediate in the synthesis of a variety of pharmaceutical compounds and has been used in the synthesis of a number of drugs. OPID has also been used in the synthesis of compounds with potential therapeutic applications, including antimalarial agents, anti-inflammatory agents, and anti-cancer agents.
Applications De Recherche Scientifique
Synthèse de dérivés d'isoindoline
Les dérivés d'isoindoline-1,3-dione, y compris la 2-phénacylisoindole-1,3-dione, sont synthétisés pour leur utilisation potentielle dans diverses applications. Le processus de synthèse a fait l'objet de recherches approfondies en raison de la polyvalence du composé dans la formation de nouvelles molécules .
Activité biologique
Ces composés ont été étudiés pour leurs activités biologiques. Les recherches se sont concentrées sur la compréhension de leurs interactions avec les récepteurs biologiques et les effets thérapeutiques potentiels .
Applications de biosensibilité
Les dérivés d'indane-1,3-dione sont utilisés dans les applications de biosensibilité. Bien que non mentionnés directement pour la 2-phénacylisoindole-1,3-dione, il est plausible que des composés similaires puissent être utilisés dans ce domaine en raison de similitudes structurelles .
Bio-imagerie
L'utilisation de dérivés d'isoindoline en bio-imagerie est un autre domaine d'intérêt. Leurs propriétés chimiques peuvent leur permettre de servir d'agents de contraste ou de marqueurs dans diverses techniques d'imagerie .
Électronique
Certains dérivés d'isoindoline sont explorés pour leurs propriétés électroniques, pouvant être utilisés dans des dispositifs ou composants électroniques en raison de leur nature conductrice .
Photopolymérisation
La structure du composé suggère une utilisation potentielle dans les processus de photopolymérisation, qui sont essentiels en science des matériaux pour créer des polymères par des réactions induites par la lumière .
Mécanisme D'action
The mechanism of action of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that the compound may interact with a variety of enzymes and receptors in the body, leading to the modulation of various biochemical pathways. It is believed that the compound may also interact with a variety of proteins and DNA molecules, leading to the modulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione have not been extensively studied. However, it is believed that the compound may interact with a variety of enzymes and receptors in the body, leading to the modulation of various biochemical pathways. It is believed that the compound may also interact with a variety of proteins and DNA molecules, leading to the modulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione in laboratory experiments include its relatively low cost, its stability in a variety of solvents, and its low toxicity. The compound is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. The main limitation of using 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The use of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione in scientific research is still in its infancy, and there are a number of potential future directions that could be explored. Some potential future directions include the study of the compound’s potential therapeutic applications, the development of new synthetic methods for the synthesis of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, and the investigation of its potential toxicity. Additionally, further research could be conducted to explore the compound’s potential interactions with a variety of enzymes and receptors in the body, as well as its potential interactions with proteins and DNA molecules.
Propriétés
IUPAC Name |
2-phenacylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJQFZCOSJYBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287700 | |
| Record name | 2-phthalimido-acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032-67-3 | |
| Record name | 1032-67-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phthalimido-acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(BENZOYLMETHYL)-PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)
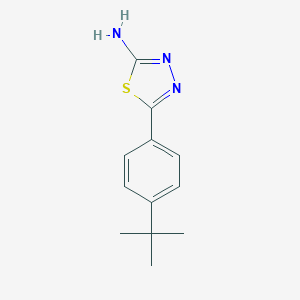
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)
